molecular formula C19H29N3O2 B3234350 {2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester CAS No. 1353973-08-6

{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No. B3234350
CAS RN: 1353973-08-6
M. Wt: 331.5 g/mol
InChI Key: ASJWIBRFFMOXHH-UHFFFAOYSA-N
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Description

{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of CK2 substrates, leading to the inhibition of various cellular processes that are regulated by CK2. CK2 has been shown to be involved in the regulation of various signaling pathways, including Wnt/β-catenin, PI3K/Akt, and NF-κB, which are implicated in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various preclinical models and clinical trials. In neurodegenerative disorders, this compound has been shown to reduce tau phosphorylation and improve cognitive function in various preclinical models. In inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms in various preclinical models.

Advantages and Limitations for Lab Experiments

{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in various preclinical models and clinical trials, providing a wealth of data on its pharmacological properties. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. It also has off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of {2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester. One direction is the development of more potent and selective CK2 inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the role of CK2 in various diseases and the identification of new CK2 substrates and pathways. Finally, the clinical development of this compound and other CK2 inhibitors for the treatment of various diseases is an important future direction.

Scientific Research Applications

{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester has been extensively studied in various preclinical models and clinical trials. It has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by inhibiting CK2-mediated phosphorylation of tau protein. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting CK2-mediated activation of NF-κB.

properties

IUPAC Name

benzyl N-[2-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c20-12-13-22(16-10-11-16)18-9-5-4-8-17(18)21-19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJWIBRFFMOXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129140
Record name Carbamic acid, N-[2-[(2-aminoethyl)cyclopropylamino]cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353973-08-6
Record name Carbamic acid, N-[2-[(2-aminoethyl)cyclopropylamino]cyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(2-aminoethyl)cyclopropylamino]cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Reactant of Route 2
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Reactant of Route 3
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Reactant of Route 4
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Reactant of Route 5
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Reactant of Route 6
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

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